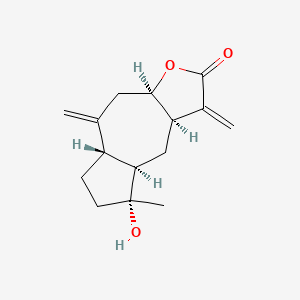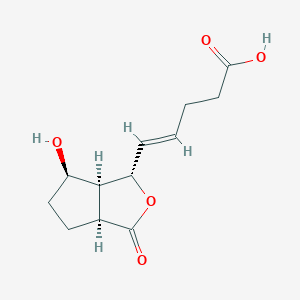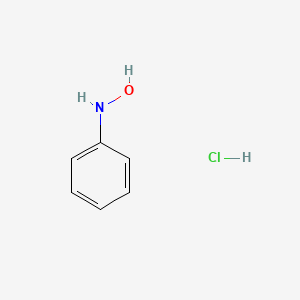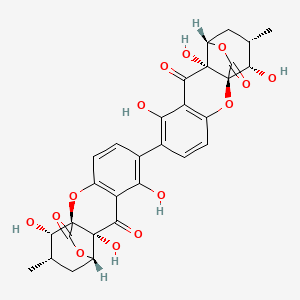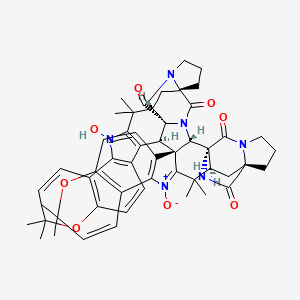
Stephacidin B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stephacidin B is a complex indole alkaloid isolated from the fungus Aspergillus ochraceus. It belongs to a class of naturally occurring 2,5-diketopiperazines and is known for its unique bicyclo[2.2.2]diazaoctane core ring system. The molecular architecture of this compound reveals a complex dimeric prenylated N-hydroxyindole alkaloid that contains 15 rings and 9 stereogenic centers, making it one of the most complex indole alkaloids isolated from fungi .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The total synthesis of Stephacidin B involves multiple steps, including the construction of the bicyclo[2.2.2]diazaoctane core via metal-mediated oxidative coupling. The synthesis typically starts with readily prepared indole derivatives, followed by a series of reactions such as aza-Cope-Mannich rearrangement, intramolecular oxidative coupling, and deprotection/annulation cascades .
Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to its complex structure and the challenges associated with its synthesis. Most of the research focuses on laboratory-scale synthesis for scientific studies.
Analyse Des Réactions Chimiques
Types of Reactions: Stephacidin B undergoes various chemical reactions, including oxidation, reduction, and substitution. It rapidly converts into the electrophilic monomer avrainvillamide in cell culture, which interacts with intracellular thiol-containing proteins .
Common Reagents and Conditions:
Oxidation: Metal-mediated oxidative coupling is commonly used in the synthesis of this compound.
Reduction: Neutral platinum-catalyzed reduction of nitrile to amide is a key step in the synthesis.
Major Products: The major product formed from the reactions involving this compound is avrainvillamide, which exhibits antimicrobial activity against multidrug-resistant bacteria .
Applications De Recherche Scientifique
Stephacidin B has significant scientific research applications, particularly in the fields of chemistry, biology, and medicine. It exhibits potent cytotoxic activity against various human tumor cell lines, including prostate, ovarian, colon, breast, and lung cancer cell lines . Its unique structure and bioactivity make it a valuable compound for studying anticancer mechanisms and developing new therapeutic agents.
Mécanisme D'action
Stephacidin B exerts its effects by rapidly converting into avrainvillamide, which interacts with intracellular thiol-containing proteins through covalent modification . This interaction disrupts cellular processes, leading to cytotoxic effects. The bioactivity of this compound is not mediated by common pathways involving p53, mdr, bcl2, tubulin, or topoisomerase II, suggesting a novel mechanism of action .
Comparaison Avec Des Composés Similaires
- Stephacidin A
- Notoamide I
- Avrainvillamide
- Citrinalin B
- Mangrovamide A
- Paraherquamide A
Stephacidin B stands out among these compounds due to its unique structural features and potent biological activity, making it a valuable subject for further research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C52H54N6O8 |
|---|---|
Poids moléculaire |
891.0 g/mol |
Nom IUPAC |
(1R,2S,4R,10S,12S,27R,28S,42S,44S)-15-hydroxy-13,13,20,20,34,34,41,41-octamethyl-39-oxido-21,33-dioxa-3,6,15,48,50-pentaza-39-azoniapentadecacyclo[42.5.2.13,10.01,42.02,28.04,12.04,27.06,10.014,26.016,25.017,22.028,40.029,38.032,37.044,48]dopentaconta-14(26),16(25),17(22),18,23,29(38),30,32(37),35,39-decaene-5,49,51,52-tetrone |
InChI |
InChI=1S/C52H54N6O8/c1-44(2)19-15-25-29(65-44)13-11-27-33-36-50-28-12-14-30-26(16-20-45(3,4)66-30)35(28)58(64)38(50)47(7,8)31-23-48-17-9-21-54(48)42(61)51(31,53-40(48)59)39(50)56-41(60)49-18-10-22-55(49)43(62)52(36,56)32(24-49)46(5,6)37(33)57(63)34(25)27/h11-16,19-20,31-32,36,39,63H,9-10,17-18,21-24H2,1-8H3,(H,53,59)/t31-,32-,36+,39-,48-,49-,50-,51+,52+/m0/s1 |
Clé InChI |
ZKJYVORSURCOMD-GGZSTHEQSA-N |
SMILES isomérique |
CC1(C=CC2=C(O1)C=CC3=C2N(C4=C3[C@H]5[C@]67[C@H](C4(C)C)C[C@@]8(CCCN8C6=O)C(=O)N7[C@H]9[C@@]51C2=C(C3=C(C=C2)OC(C=C3)(C)C)[N+](=C1C([C@H]1[C@]92C(=O)N3CCC[C@]3(C1)C(=O)N2)(C)C)[O-])O)C |
SMILES canonique |
CC1(C=CC2=C(O1)C=CC3=C2N(C4=C3C5C67C(C4(C)C)CC8(CCCN8C6=O)C(=O)N7C9C51C2=C(C3=C(C=C2)OC(C=C3)(C)C)[N+](=C1C(C1C92C(=O)N3CCCC3(C1)C(=O)N2)(C)C)[O-])O)C |
Synonymes |
stephacidin B |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-[(1R,9R,12R,19R)-8-acetyl-6-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5-trien-12-yl]acetate](/img/structure/B1253659.png)
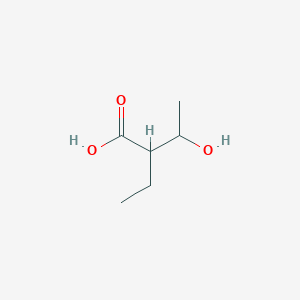
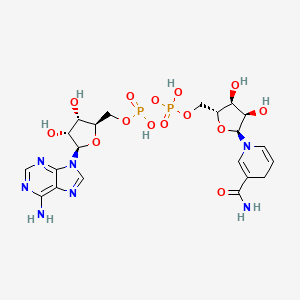
![5-hydroxy-6-methoxy-2-(4-methoxyphenyl)-7-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B1253669.png)
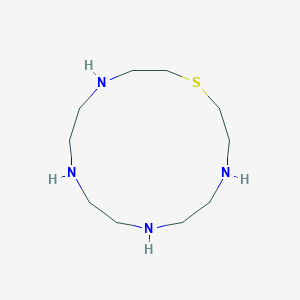
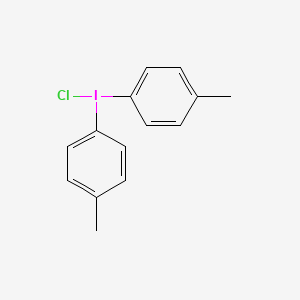
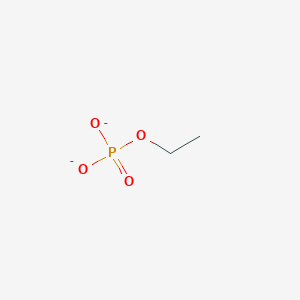
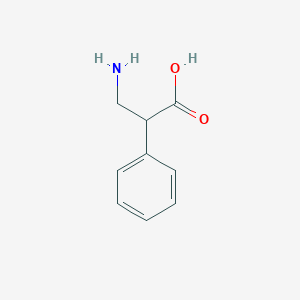
![(2R)-2-[(2S,3S,4S,5S,6S)-2-hydroxy-6-[[(2R,3R,4R,5S,6R,7R,9S)-2-[(2R,5S)-5-[(2R,5R)-5-[(2S,3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]oxolan-2-yl]-3,7-dimethoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-4-methoxy-5-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-3,5-dimethyloxan-2-yl]propanoic acid](/img/structure/B1253675.png)
![3,4-dihydro-1H-benzo[e][1,4]diazepin-5(2H)-one](/img/structure/B1253677.png)
